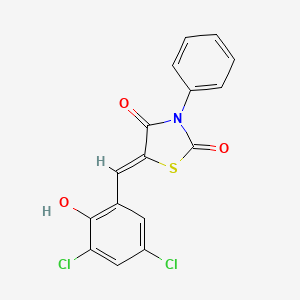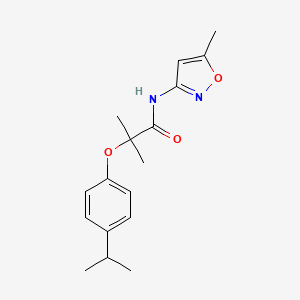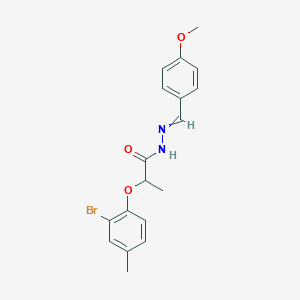![molecular formula C20H25N3O2S B5142000 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142000.png)
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 2001 and has since been used in various scientific research studies.
Mécanisme D'action
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of inhibitor of kappa B (IκB) kinase (IKK). This prevents the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the activation of NF-κB-dependent genes. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to inhibit the activity of other enzymes involved in the NF-κB pathway, including TAK1 and MEKK1.
Biochemical and Physiological Effects:
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been shown to inhibit the replication of various viruses, including HIV, HCV, and HSV-1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects and is therefore a useful tool for investigating the role of NF-κB in various diseases. However, one limitation of using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 is its potential toxicity. It has been shown to induce apoptosis in some cell types at high concentrations, and caution should be taken when using 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 in cell culture experiments.
Orientations Futures
There are several future directions for research on 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the role of NF-κB in the pathogenesis of various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases. Additionally, the potential use of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 as a therapeutic agent for these diseases should be further investigated.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 involves the reaction of 4-butoxybenzoyl chloride with 4-(dimethylamino)aniline in the presence of triethylamine. The resulting intermediate is then reacted with carbon disulfide and hydrazine hydrate to form the final product. The synthesis process has been optimized to yield high purity and yield of 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082.
Applications De Recherche Scientifique
4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. 4-butoxy-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in various diseases, including cancer, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-4-5-14-25-18-12-6-15(7-13-18)19(24)22-20(26)21-16-8-10-17(11-9-16)23(2)3/h6-13H,4-5,14H2,1-3H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULMBDIYDBHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{[4-(dimethylamino)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5141927.png)
![3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)
![1-(4-biphenylyl)-3-[(3-chlorophenyl)amino]-1-propanone](/img/structure/B5141957.png)
![2-[3-(dimethylamino)-2-propen-1-ylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5141967.png)

![1-bromo-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5141975.png)
![2-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5141983.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)

![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)